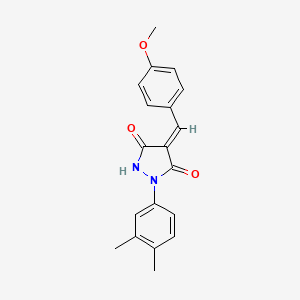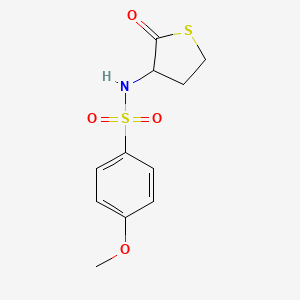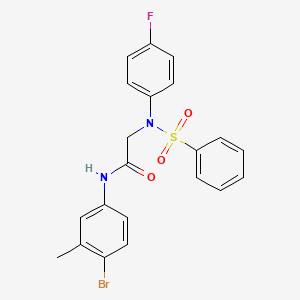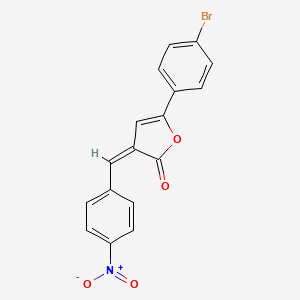![molecular formula C17H11BrF7NO2 B5050946 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5050946.png)
4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide is a compound that has gained significant attention in scientific research due to its unique properties. It is a potent inhibitor of certain enzymes and has shown promising results in various studies.
作用机制
The mechanism of action of 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide involves the inhibition of PKB/Akt and GSK-3β enzymes. This leads to the activation of certain signaling pathways, including the phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the Wnt/β-catenin pathway. These pathways play a crucial role in various cellular processes, including cell growth, proliferation, and survival.
Biochemical and Physiological Effects
Studies have shown that 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide has several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It also has anti-inflammatory properties and has been shown to reduce inflammation in various animal models. Additionally, it has been shown to improve glucose metabolism and insulin sensitivity in diabetic animal models.
实验室实验的优点和局限性
One of the main advantages of using 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide in lab experiments is its potency and specificity. It is a potent inhibitor of PKB/Akt and GSK-3β enzymes and has shown promising results in various studies. However, one of the limitations of using this compound is its high cost, which may limit its use in certain experiments.
未来方向
There are several future directions for the use of 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide in scientific research. One potential application is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and may be useful in the development of new cancer therapies. Additionally, this compound may have potential applications in the treatment of various inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to explore these potential applications and to determine the safety and efficacy of this compound in humans.
Conclusion
4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide is a compound that has shown promising results in various scientific studies. It is a potent inhibitor of certain enzymes and has several potential applications in the treatment of cancer and inflammatory diseases. Further studies are needed to explore these potential applications and to determine the safety and efficacy of this compound in humans.
合成方法
The synthesis of 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide involves several steps. The first step is the preparation of 4-bromo-N-(4-aminophenyl)benzamide, which is then reacted with 2,2,3,3-tetrafluoropropyl triflate to obtain 4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]benzamide. The final step involves the reaction of this compound with trifluoromethyl iodide to obtain the desired product.
科学研究应用
4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide has been extensively studied for its potential applications in various fields of scientific research. It has been shown to be a potent inhibitor of certain enzymes, including protein kinase B (PKB/Akt) and glycogen synthase kinase-3β (GSK-3β). These enzymes play a crucial role in various cellular processes, including cell growth, proliferation, and survival.
属性
IUPAC Name |
4-bromo-N-[4-(2,2,3,3-tetrafluoropropoxy)-3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrF7NO2/c18-10-3-1-9(2-4-10)14(27)26-11-5-6-13(12(7-11)17(23,24)25)28-8-16(21,22)15(19)20/h1-7,15H,8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDOKJQVNRCIQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2)OCC(C(F)F)(F)F)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrF7NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(3aS*,6aR*)-N-allyl-3-[3-(4-methoxyphenyl)propyl]-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5050888.png)
![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]benzamide](/img/structure/B5050898.png)
![N-(3,4-dimethylphenyl)-1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinamine](/img/structure/B5050907.png)
![N-[3-(aminocarbonyl)-4-chlorophenyl]nicotinamide](/img/structure/B5050914.png)
![4-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}-1,2-dimethylbenzene](/img/structure/B5050915.png)

![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5050926.png)
![4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5050934.png)

![tetraethyl 3-[(dimethylamino)methylene]-1,4-pentadiene-1,1,5,5-tetracarboxylate](/img/structure/B5050945.png)
![4-[(anilinocarbonyl)(phenyl)amino]-2-methyl-N-phenyl-3,4-dihydro-1(2H)-quinolinecarboxamide](/img/structure/B5050957.png)
![2,5-bis(4-fluorophenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B5050968.png)